(5Z)-2-[(E)-2-phenylethenyl]-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-[(1E)-2-PHENYLETHENYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolothiazoles typically involves the cyclization of thiosemicarbazides with α-haloketones or α-haloesters. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in a polar solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of such compounds may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, triazolothiazoles are studied for their unique structural properties and reactivity. They are used as building blocks in the synthesis of more complex molecules.
Biology
Biologically, these compounds have shown potential as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery and development.
Medicine
In medicine, triazolothiazoles are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their stability and functional properties.
Mechanism of Action
The mechanism of action of triazolothiazoles involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
- Triazolopyrimidines
- Thiazolopyridines
- Benzothiazoles
Uniqueness
The uniqueness of “(5Z)-2-[(1E)-2-PHENYLETHENYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” lies in its specific structural features, such as the phenylethenyl and propan-2-ylphenyl groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H19N3OS |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(5Z)-2-[(E)-2-phenylethenyl]-5-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H19N3OS/c1-15(2)18-11-8-17(9-12-18)14-19-21(26)25-22(27-19)23-20(24-25)13-10-16-6-4-3-5-7-16/h3-15H,1-2H3/b13-10+,19-14- |
InChI Key |
KDCANHNDDSHDAY-ANMLQGLPSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
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